Squalamine

Description

This compound has been reported in Squalus acanthias with data available.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 5 investigational indications.

from dogfish shark Squalus acanthias; structure given in first source

See also: this compound Lactate (active moiety of).

Properties

IUPAC Name |

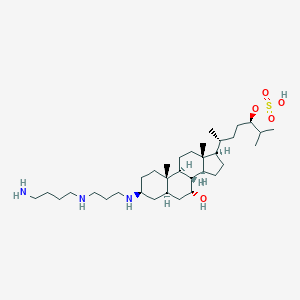

[(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-(4-aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H65N3O5S/c1-23(2)31(42-43(39,40)41)12-9-24(3)27-10-11-28-32-29(14-16-34(27,28)5)33(4)15-13-26(21-25(33)22-30(32)38)37-20-8-19-36-18-7-6-17-35/h23-32,36-38H,6-22,35H2,1-5H3,(H,39,40,41)/t24-,25-,26+,27-,28+,29+,30-,31-,32+,33+,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIRKNQLZZXALBI-MSVGPLKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCN)C)O)C)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)C)OS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4)NCCCNCCCCN)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H65N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40869971 | |

| Record name | Squalamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

628.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148717-90-2 | |

| Record name | Squalamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148717-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Squalamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148717902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Squalamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06461 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Squalamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SQUALAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8PO54Z4V7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chemical structure and synthesis of squalamine lactate

An In-depth Technical Guide to the Chemical Structure and Synthesis of Squalamine Lactate

Introduction

This compound is a cationic, amphipathic aminosterol originally isolated in 1993 from tissues of the dogfish shark, Squalus acanthias.[1] It consists of a sulfated bile salt steroid core coupled to the polyamine spermidine.[1] This unique structure imparts a broad spectrum of biological activities, including antimicrobial and anti-angiogenic properties. This compound lactate is the lactate salt form of this compound, developed for clinical investigation.[2] Its most notable therapeutic application has been in the treatment of neovascular age-related macular degeneration (AMD) due to its ability to inhibit endothelial cell proliferation and migration stimulated by various growth factors.[3][4]

This technical guide provides a comprehensive overview of the chemical structure and synthesis of this compound lactate, intended for researchers, scientists, and professionals in drug development.

Chemical Structure of this compound Lactate

This compound is an aminosterol conjugate with a complex and unprecedented chemical structure for a natural product.[1] The molecule's architecture is fundamentally amphipathic, featuring a hydrophobic steroid nucleus and a hydrophilic polyamine side chain.

Key Structural Features:

-

Sterol Core: The foundation is a cholestane skeleton, a C27 steroid. Key stereochemical features include a trans-fused A/B ring system (5α-cholestane) and a 7α-hydroxyl group.[5]

-

Polyamine Side Chain: A spermidine moiety is attached to the C-3 position of the sterol core via an amino linkage (3β-amino configuration).[1] This polycationic chain is crucial for many of this compound's biological interactions.

-

Sulfated Side Chain: The aliphatic side chain at C-17 terminates with a sulfate group attached to the hydroxyl at the C-24 position. The stereochemistry at this position is specifically (24R).[1]

-

Lactate Salt: For pharmaceutical use, the basic this compound molecule is prepared as its lactate salt. The lactate anion forms an ionic bond with one of the protonated amino groups of the spermidine chain.[2]

At physiological pH, the spermidine moiety is polycationic, while the sulfate group is anionic, making the molecule a zwitterion with a net positive charge.[1]

Systematic IUPAC Name: [(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-(4-aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate;(2S)-2-hydroxypropanoic acid;hydrate.[2]

Data Presentation: Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C37H73N3O9S (hydrate) | [2][6] |

| Molecular Weight | 736.1 g/mol (hydrate) | [2][6] |

| Parent Compound | This compound | [2] |

| Parent Formula | C34H65N3O5S | [5][7] |

| Parent Mol. Weight | 628.0 g/mol | [5][7] |

| Appearance | Lyophilized powder | [8] |

| Purity | >97% (for research-grade material) | [8][9] |

Synthesis of this compound Lactate

Due to the low natural abundance of this compound, chemical synthesis is necessary to obtain sufficient quantities for research and clinical trials.[10] Various synthetic routes have been developed, typically starting from commercially available and structurally related steroids. The main challenges in the synthesis include the stereoselective construction of the sterol core, the efficient introduction of the spermidine side chain, and the regioselective sulfation of the C-24 hydroxyl group.

General Synthetic Strategy

Most syntheses follow a convergent approach where the modified sterol core is prepared separately from the polyamine side chain, which is then coupled in a later step. A key transformation is often a reductive amination reaction to attach the spermidine moiety to the C-3 keto group of a cholestan-3-one intermediate.[11]

Key Synthetic Routes

-

Synthesis from Methyl Chenodeoxycholanate: A concise and highly stereoselective synthesis was developed starting from readily available methyl chenodeoxycholanate, which already contains the required 7α-hydroxyl group. The synthesis was accomplished in nine steps with an overall yield of 14%.[12] Key steps included the construction of the trans A/B-ring system and an efficient asymmetric isopropylation to introduce the C-24R hydroxyl group.[12]

-

Synthesis from a Microbial Metabolite: A short formal synthesis was described starting from 3-keto-23,24-bisnorchol-4-en-22-ol.[13] This route utilizes a microbial biotransformation as a key step to introduce necessary hydroxyl groups. The efficiency of this route relies on the regioselective oxidation and sulfation at the C-24 position in the presence of a free C-7 alcohol.[13]

-

Synthesis from Desmosterol: A formal total synthesis was achieved from a derivative of desmosterol.[10][14] This route involved 11 steps to reach this compound, with a key intermediate, (5α,7α,24R)-7,24-dihydroxy-cholestan-3-one, being synthesized in 10 steps with a 16% overall yield.[14] The final reductive amination step was optimized by using sodium cyanoborohydride to achieve a 60% yield for that specific step.[10]

Data Presentation: Synthesis Yields

| Starting Material | Number of Steps | Overall Yield | Source(s) |

| Methyl Chenodeoxycholanate | 9 | 14% | [12] |

| Desmosterol Derivative | 11 | 7.4% | [14] |

| 3-Keto-5α-chenodeoxycholanate | 14 | 19% | [15] |

Experimental Protocols

Detailed experimental procedures are critical for the successful synthesis of complex molecules like this compound. Below are representative protocols for two key stages of the synthesis: the attachment of the polyamine side chain and the final salt formation.

Protocol 1: Reductive Amination for Spermidine Attachment (Representative)

This protocol is a representative procedure for the key reductive amination step based on methods described in the literature for attaching polyamines to steroid ketones.[11]

Objective: To couple a 3-keto-cholestane intermediate with a spermidine equivalent via reductive amination.

Materials & Equipment:

-

6-ketocholestanol (or analogous 3-keto-squalamine precursor)

-

Spermine or spermidine equivalent

-

Titanium(IV) isopropoxide

-

Sodium borohydride (NaBH4) or Sodium cyanoborohydride (NaBH3CN)

-

Anhydrous methanol

-

Two-necked round-bottom flask, magnetic stirrer, argon/nitrogen inlet, low-temperature bath (-78 °C)

Procedure:

-

A mixture of the steroid ketone (1.0 eq), titanium(IV) isopropoxide (5.2 eq), and the polyamine (2.5 eq) is placed under an inert argon atmosphere in a two-necked round-bottom flask.[11]

-

Anhydrous methanol is added, and the resulting mixture is stirred at room temperature for 12 hours to facilitate the formation of the imine intermediate.[11]

-

The flask is then cooled to -78 °C in a dry ice/acetone bath.

-

Sodium borohydride (2.5 eq) is added portion-wise to the cold, stirring mixture.[11] The stirring is continued for an additional 2 hours at this temperature to reduce the imine to the secondary amine.[11]

-

The reaction is quenched by the slow addition of water (e.g., 1 mL) and the mixture is allowed to warm to room temperature while stirring for 20-30 minutes.[11]

-

The crude product is then extracted using an appropriate organic solvent (e.g., dichloromethane), washed, dried, and purified by column chromatography on silica gel to afford the desired aminosterol.[11]

Protocol 2: Preparation of this compound Lactate (Final Step)

This protocol is adapted from a patent describing the synthesis of crystalline this compound lactate.

Objective: To convert crude this compound free base into the solid lactate salt.

Materials & Equipment:

-

Crude this compound (from previous synthetic step)

-

Anhydrous 200 proof ethanol

-

L-(+)-Lactic acid (90% aqueous solution)

-

75-L reactor equipped with a mechanical stirrer, addition funnel, thermocouple, and nitrogen inlet.

Procedure:

-

Charge the reactor with crude this compound (e.g., 2,250 g, 3.58 mol) and anhydrous ethanol (38 L).

-

Stir the mixture and heat to 35-45 °C until all solids dissolve.

-

In a separate container, prepare a solution of L-(+)-lactic acid (e.g., 717 g, 7.16 mol) in anhydrous ethanol (4 L).

-

Slowly add the lactic acid solution to the this compound solution over a period of 1-2 hours, maintaining the internal temperature at 35-45 °C.

-

After the addition is complete, hold the mixture at 35-45 °C for 1 hour.

-

Cool the mixture to 20-25 °C over 1 hour. A solid precipitate should form.

-

Continue cooling the mixture to 0-5 °C and hold for at least 3 hours.

-

Isolate the solid product by filtration and wash the filter cake with cold (0-5 °C) anhydrous ethanol (e.g., 2 x 4 L).

-

Dry the product under vacuum at 40-50 °C to a constant weight to yield this compound lactate.

Mechanism of Action: Inhibition of VEGF Signaling

This compound's anti-angiogenic activity is a result of its multifaceted interference with cellular signaling cascades common to vascular endothelial growth factor (VEGF) and other mitogens.[3][16] It does not directly inhibit VEGF production by tumor cells but rather blocks the response of endothelial cells to these growth factors.[17] this compound binds to intracellular membranes and displaces electrostatically bound proteins, including calmodulin.[1][16] This disruption inhibits downstream signaling pathways, including the MAPK and Focal Adhesion Kinase (FAK) pathways, which are critical for endothelial cell proliferation, migration, and tube formation.[4][18]

Conclusion

This compound lactate is a fascinating molecule, both for its complex chemical structure and its potent, multi-faceted biological activity. Its total synthesis has been achieved through various innovative routes, enabling its advancement into clinical trials. The key synthetic transformations, particularly the stereoselective formation of the steroid core and the efficient coupling of the spermidine side chain, represent significant achievements in organic synthesis. Understanding the detailed structure and synthetic pathways of this compound lactate is crucial for the development of new analogs and for optimizing its production for potential therapeutic applications in oncology and ophthalmology.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Lactate | C37H73N3O9S | CID 72734342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound and Its Aminosterol Derivatives: Overview of Biological Effects and Mechanisms of Action of Compounds with Multiple Therapeutic Applications [mdpi.com]

- 4. Squalamines in Blockade of Tumor-Associated Angiogenesis and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C34H65N3O5S | CID 72495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. GSRS [precision.fda.gov]

- 8. Frontiers | this compound and Its Derivatives Modulate the Aggregation of Amyloid-β and α-Synuclein and Suppress the Toxicity of Their Oligomers [frontiersin.org]

- 9. This compound and Its Derivatives Modulate the Aggregation of Amyloid-β and α-Synuclein and Suppress the Toxicity of Their Oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 77(P-2) Formal Total Synthesis of this compound from Desmosterol [jstage.jst.go.jp]

- 11. This compound and Aminosterol Mimics Inhibit the Peptidoglycan Glycosyltransferase Activity of PBP1b - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A short formal synthesis of this compound from a microbial metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Formal synthesis of this compound from desmosterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. researchgate.net [researchgate.net]

- 18. This compound blocks tumor-associated angiogenesis and growth of human breast cancer cells with or without HER-2/neu overexpression - PMC [pmc.ncbi.nlm.nih.gov]

Squalamine: An In-Depth Technical Guide to its In Vitro and In Vivo Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Squalamine, a natural aminosterol initially isolated from the dogfish shark (Squalus acanthias), has garnered significant scientific interest due to its diverse biological activities.[1][2][3] This cationic, water-soluble steroid is characterized by a polyamine moiety attached to a sterol core, a structure that underpins its unique mechanism of action.[2][4] Extensive in vitro and in vivo research has demonstrated its potent anti-angiogenic, anti-tumor, broad-spectrum antimicrobial, and neuroprotective properties.[1][5][6] This technical guide provides a comprehensive overview of the key findings from these studies, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

I. Anti-Angiogenic and Anti-Tumor Effects

This compound's most extensively studied effect is its inhibition of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1][7][8] Unlike cytotoxic agents, this compound does not directly kill tumor cells but rather targets the tumor's blood supply.[7][8]

In Vitro Studies

In vitro studies have been instrumental in elucidating the molecular mechanisms behind this compound's anti-angiogenic activity. A primary target is the vascular endothelial growth factor (VEGF) signaling pathway in endothelial cells.[1][9] this compound has been shown to inhibit the proliferation and migration of human umbilical vein endothelial cells (HUVECs) stimulated by various mitogens, including VEGF.[1][4] It effectively blocks VEGF-induced endothelial tube-like formation, a key step in angiogenesis.[1][10] This is achieved, in part, by preventing the phosphorylation of Focal Adhesion Kinase (FAK) and disrupting the assembly of actin stress fibers, which are crucial for cell motility and structural integrity.[1][9] Furthermore, this compound is thought to interact with calmodulin and the Na+/H+ exchanger isoform NHE3, thereby modulating intracellular pH and signaling in vascular endothelial cells.[1][4]

In Vivo Studies

The anti-angiogenic and anti-tumor efficacy of this compound has been validated in numerous preclinical animal models.[1][7][8] In tumor xenograft studies, this compound has demonstrated antitumor activity as a single agent and, more effectively, in combination with chemotherapeutic agents or radiation therapy.[1][4] It has shown efficacy against a range of cancer types, including ovarian, non-small cell lung, breast, pancreatic, glioblastoma, and hepatic cancers.[1] For instance, in models of human breast cancer, this compound inhibited tumor progression in both HER2-negative and HER2-overexpressing xenografts.[1][9]

Quantitative Data from In Vitro and In Vivo Studies

| Study Type | Model/Cell Line | This compound Concentration/Dose | Key Quantitative Findings | Reference |

| In Vitro | Human Umbilical Vein Endothelial Cells (HUVECs) | 160 nanomolar | Halted proliferation of HUVECs. | [1] |

| In Vitro | Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Markedly reduced VEGF-mediated endothelial tube-like formations. | [1] |

| In Vivo | Human MCF-7 Breast Tumor Xenografts | Not specified | Inhibited cancer progression. | [1] |

| In Vivo | Human Ovarian Cancer Xenografts | Not specified | Assessed for inhibitory effects. | [1] |

| In Vivo | Rat Brain Endothelial Cells | Not specified | Inhibited mitogen-mediated proliferation and migration. | [1] |

| In Vivo | Multiple Animal Models | Not specified | Inhibits angiogenesis and solid tumor growth. | [7][8] |

| In Vivo | Chick Chorioallantoic Membrane | Not specified | Perturbed the primitive vascular bed. | [7][8] |

Experimental Protocols

A detailed methodology for a key in vivo experiment is provided below:

MCF-7/HER2 Breast Cancer Xenograft Model

-

Animal Model: Nude mice.

-

Cell Line: MCF-7 human breast cancer cells overexpressing HER2 (MCF-7/HER2).

-

Tumor Implantation: MCF-7/HER2 cells are implanted subcutaneously into the mice.

-

Treatment Initiation: When tumors reach a volume of 50-75 mm³, treatment is initiated.

-

Treatment Groups:

-

Control (vehicle).

-

Trastuzumab alone (8 mg/kg loading dose, then 4 mg/kg weekly).

-

This compound alone (2 mg/kg daily for 28 days).

-

Combination of trastuzumab and this compound.

-

-

Endpoint: Tumor growth is monitored and measured over the course of the treatment.[9]

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound's anti-angiogenic signaling pathway.

Caption: A typical in vivo tumor xenograft experimental workflow.

II. Antimicrobial Effects

This compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4][11][12][13] Its mechanism of action differs between these two types of bacteria.

In Vitro Studies

Against Gram-negative bacteria, this compound's action is similar to that of colistin, involving an initial interaction with the negatively charged phosphate groups in the outer membrane, leading to membrane disruption.[11][12] In contrast, with Gram-positive bacteria, this compound causes membrane depolarization, resulting in rapid cell death.[11][13] Studies have shown that this compound can induce the release of intracellular ATP from bacteria, indicating membrane damage.[12][13]

Quantitative Data from In Vitro Antimicrobial Studies

| Bacterial Strain | This compound MIC (mg/L) | Reference |

| Escherichia coli (ATCC 25922) | 2 | [13] |

| Pseudomonas aeruginosa (ATCC 27853) | 8 | [13] |

| Staphylococcus aureus (ATCC 25923) | 2 | [13] |

| Streptococcus pneumoniae (clinical isolate) | 32 | [13] |

III. Neuroprotective Effects in Neurodegenerative Disease Models

More recently, this compound has been investigated for its potential therapeutic role in neurodegenerative diseases, particularly Parkinson's disease.[5][14][15] The rationale stems from its ability to interact with cell membranes and displace membrane-bound proteins.

In Vitro and In Vivo Studies

The aggregation of α-synuclein is a key pathological hallmark of Parkinson's disease. In vitro studies have shown that this compound can inhibit the aggregation of α-synuclein and displace it from cell membranes.[2][16] This effect has been further demonstrated in in vivo models. In C. elegans models of Parkinson's disease, this compound treatment reduced α-synuclein aggregation and alleviated associated muscle paralysis.[16] In mouse models of Parkinson's, orally administered this compound was shown to restore disordered colonic motility, a common non-motor symptom of the disease, by restoring the excitability of intrinsic primary afferent neurons in the enteric nervous system.[15] A synthetic version of this compound, ENT-01, has undergone clinical trials for constipation associated with Parkinson's disease.[14][16]

Logical Relationship Diagram

Caption: this compound's proposed mechanism in neurodegeneration.

Conclusion

This compound is a multifaceted natural compound with significant therapeutic potential across various disease areas. Its unique mechanism of action, primarily centered on its interaction with cell membranes and modulation of key signaling pathways, makes it a compelling candidate for further drug development. The extensive body of in vitro and in vivo research provides a strong foundation for its continued investigation in oncology, infectious diseases, and neurodegenerative disorders. This guide has summarized the core findings to aid researchers and drug development professionals in their understanding and future exploration of this promising molecule.

References

- 1. Squalamines in Blockade of Tumor-Associated Angiogenesis and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound and Its Aminosterol Derivatives: Overview of Biological Effects and Mechanisms of Action of Compounds with Multiple Therapeutic Applications [agris.fao.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound and trodusquemine: two natural products for neurodegenerative diseases, from physical chemistry to the clinic - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00042J [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound inhibits angiogenesis and solid tumor growth in vivo and perturbs embryonic vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. This compound blocks tumor-associated angiogenesis and growth of human breast cancer cells with or without HER-2/neu overexpression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. New insights into the antibacterial mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. This compound and Its Aminosterol Derivatives: Overview of Biological Effects and Mechanisms of Action of Compounds with Multiple Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Clinical results from Enterin trial - Cure Parkinson's [cureparkinsons.org.uk]

- 15. This compound Restores the Function of the Enteric Nervous System in Mouse Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scienceofparkinsons.com [scienceofparkinsons.com]

The Pharmacological Profile of Squalamine and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Squalamine is a naturally occurring aminosterol compound first isolated from the tissues of the dogfish shark (Squalus acanthias).[1][2] This unique molecule has garnered significant scientific interest due to its broad spectrum of biological activities, including potent antimicrobial, anti-angiogenic, and antiviral properties.[1][2][3] Its multifaceted mechanism of action, primarily involving interactions with cellular membranes, sets it apart from many conventional therapeutic agents. This technical guide provides an in-depth overview of the pharmacological profile of this compound and its synthetic analogues, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Antimicrobial Activity

This compound exhibits robust activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and protozoa.[1][2] Its efficacy extends to multidrug-resistant (MDR) strains, making it a promising candidate for combating antimicrobial resistance.[1][4]

Mechanism of Action

The antimicrobial mechanism of this compound is primarily attributed to its ability to disrupt microbial cell membranes.[4][5]

-

Gram-Negative Bacteria: this compound interacts with the negatively charged phosphate groups in the outer membrane, leading to membrane disruption through a detergent-like mechanism.[5][6]

-

Gram-Positive Bacteria: It causes depolarization of the bacterial membrane, resulting in rapid cell death.[1][6] This is evidenced by the rapid release of intracellular ATP.[1]

Quantitative Antimicrobial Data

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound and its analogues against various microbial strains.

Table 1: Antibacterial Activity of this compound and its Analogues

| Compound | Organism | Strain | MIC (µg/mL) | Reference |

| This compound | Escherichia coli | ATCC 25922 | 2 | [1] |

| This compound | Escherichia coli | AG100 | 2 | [7] |

| This compound | Pseudomonas aeruginosa | ATCC 27853 | 8 | [1] |

| This compound | Staphylococcus aureus | ATCC 25923 | 2 | [1] |

| This compound | Methicillin-resistant Staphylococcus aureus (MRSA) | - | 2 | [8] |

| This compound | Vancomycin-resistant Enterococcus faecium (VRE) | - | 8 | [8] |

| Analogue 4k | Vancomycin-susceptible Enterococcus faecium | - | 4-16 | [4][8] |

| Analogue 4n | Methicillin-resistant Staphylococcus aureus (MRSA) | - | 4-16 | [4][8] |

| Analogue 4f | Carbapenem-resistant Acinetobacter baumannii | - | 16 | [4][8] |

| Analogue 4f | Carbapenem-resistant Pseudomonas aeruginosa | - | 16 | [4][8] |

Table 2: Antifungal Activity of this compound and its Analogues

| Compound | Organism | MIC (mg/L) | Reference |

| This compound | Candida albicans | 8-16 | [6] |

| This compound | Candida glabrata | 8-16 | [1] |

| This compound | Candida krusei | 8-16 | [1] |

| This compound | Cryptococcus neoformans | 8-16 | [6] |

| ASD 1 | Candida albicans | 1-2 | [6] |

| ASD 1 | Candida glabrata | 1-2 | [6] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[5]

-

Preparation of Inoculum: A standardized suspension of the microbial culture is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Compound: The test compound (this compound or analogue) is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-Angiogenic Activity

This compound is a potent inhibitor of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[2][9][10]

Mechanism of Action

The anti-angiogenic effects of this compound are mediated through multiple mechanisms:

-

Inhibition of Na+/H+ Exchanger (NHE3): this compound binds to cell membranes and inhibits the NHE3 isoform of the sodium-proton exchanger.[1][6][11][12] This alters intracellular pH and disrupts downstream signaling pathways activated by angiogenic growth factors like Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF).[6][11]

-

Interaction with Calmodulin: this compound's interaction with calmodulin may also contribute to its anti-angiogenic effects.[11][12]

-

Inhibition of Kinase Phosphorylation: this compound has been shown to suppress VEGF-stimulated phosphorylation of Mitogen-Activated Protein Kinase (MAPK) and Focal Adhesion Kinase (FAK) in endothelial cells.[2][11][12]

Quantitative Anti-Angiogenic Data

Table 3: In Vitro Anti-Angiogenic and Cytotoxic Effects of this compound

| Assay | Cell Line | Parameter | Value | Reference |

| Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVEC) | IC50 | 0.5 µM | [13] |

| Endothelial Cell Proliferation (VEGF-induced) | HUVEC | Maximal Suppression | 3.2 µM | [1][2] |

| Endothelial Cell Proliferation | Rat Brain Endothelial (RBE-4) | Inhibition at 50 µg/mL | 90.4% (VEGF), 89.0% (bFGF), 87.5% (PDGF) | [1] |

| Membrane Integrity | E. coli | EC50 | 14 µM | [1] |

| Membrane Integrity | Wehi-231 cells | EC50 | 51 µM | [1] |

| Cytotoxicity | A549 Human Lung Cells | IC50 | 67 mg/L | [8] |

Experimental Protocol: Endothelial Cell Proliferation Assay

This protocol describes a method to assess the effect of this compound on endothelial cell proliferation.[14][15]

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in a 96-well plate coated with fibronectin and allowed to attach.

-

Treatment: The cells are treated with various concentrations of this compound in the presence or absence of a mitogen such as VEGF (e.g., 50 ng/mL).

-

Incubation: The plate is incubated for a period of 3 to 8 days.

-

Proliferation Assessment: Cell proliferation is quantified using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Data Analysis: The results are analyzed to determine the dose-dependent effect of this compound on cell proliferation and to calculate parameters like IC50.

Antiviral Activity

This compound has demonstrated broad-spectrum antiviral activity against both RNA and DNA enveloped viruses.[3][16]

Mechanism of Action

The proposed antiviral mechanism of this compound involves neutralizing the negative electrostatic surface charge of intracellular membranes.[3][16] By binding to these membranes, this compound displaces electrostatically bound proteins, rendering the host cell less capable of supporting viral replication.[17] This host-targeted mechanism suggests that the development of viral resistance would be unlikely.

Quantitative Antiviral Data

Table 4: In Vitro and In Vivo Antiviral Activity of this compound

| Virus | Model | This compound Concentration/Dose | Effect | Reference |

| Dengue virus (Den V2) | In vitro (HMEC-1 cells) | 40 µg/mL | ~60% inhibition | [17] |

| Dengue virus (Den V2) | In vitro (HMEC-1 cells) | 100 µg/mL | Complete inhibition | [17] |

| Hepatitis B virus (HBV) | In vitro (human hepatocytes) | 20-60 µg/mL | Effective inhibition | [6][17] |

| Hepatitis δ-virus (HDV) | In vitro (human hepatocytes) | 20 µg/mL | 89 ± 4% inhibition | [17] |

| Yellow fever virus (YF) | In vivo (hamster) | 10-15 mg/kg daily | Protection from mortality | [6] |

| Eastern equine encephalitis virus (EEEV) | In vivo (hamster) | 10-15 mg/kg daily | Protection from mortality | [6] |

| Murine cytomegalovirus (MCMV) | In vivo (mouse) | 10-15 mg/kg daily | Reduced viral titers | [6] |

Signaling Pathways and Experimental Workflows

This compound's Inhibition of VEGF Signaling Pathway

Caption: this compound inhibits VEGF-induced signaling, blocking angiogenesis.

Experimental Workflow for In Vitro Anti-Angiogenesis Assay

Caption: Workflow for assessing this compound's anti-proliferative effects.

Conclusion

This compound and its analogues represent a promising class of therapeutic agents with diverse pharmacological activities. Their unique membrane-targeting mechanism of action offers potential advantages in overcoming drug resistance. The extensive preclinical data, particularly in the areas of antimicrobial and anti-angiogenic activity, warrant further investigation and clinical development. This technical guide provides a comprehensive summary of the current knowledge, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. This compound and Its Aminosterol Derivatives: Overview of Biological Effects and Mechanisms of Action of Compounds with Multiple Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound blocks tumor-associated angiogenesis and growth of human breast cancer cells with or without HER-2/neu overexpression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound as a broad-spectrum systemic antiviral agent with therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New insights into the antibacterial mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound and Its Aminosterol Derivatives: Overview of Biological Effects and Mechanisms of Action of Compounds with Multiple Therapeutic Applications [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 6-Polyaminosteroid this compound Analogues Display Antibacterial Activity against Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. This compound inhibits angiogenesis and solid tumor growth in vivo and perturbs embryonic vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. escholarship.org [escholarship.org]

- 12. Squalamines in Blockade of Tumor-Associated Angiogenesis and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. | BioWorld [bioworld.com]

- 14. scispace.com [scispace.com]

- 15. fujifilmcdi.com [fujifilmcdi.com]

- 16. researchgate.net [researchgate.net]

- 17. This compound as a broad-spectrum systemic antiviral agent with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Squalamine from Cholic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis of squalamine, a promising aminosterol with a range of biological activities, using cholic acid as a starting material. The synthesis is a multi-step process requiring careful control of reaction conditions and purification of intermediates.

Introduction

This compound is a natural aminosterol first isolated from the dogfish shark (Squalus acanthias). It exhibits a broad spectrum of biological activities, including antimicrobial, anti-angiogenic, and neuroprotective properties. Its unique structure, featuring a steroidal backbone, a polyamine side chain at the C-3 position, and a sulfate group at the C-24 position, is crucial for its biological function. The synthesis of this compound and its analogs is of significant interest for further pharmacological evaluation and potential therapeutic applications.[1][2]

This document outlines a plausible synthetic route starting from cholic acid, a readily available bile acid. The key strategic steps involve the selective deoxygenation of the C-12 hydroxyl group of cholic acid to yield a chenodeoxycholic acid-like scaffold, followed by the introduction of the characteristic spermidine and sulfate moieties.

Synthetic Strategy Overview

The overall synthetic strategy from cholic acid to this compound can be broken down into the following key stages:

-

Protection of Hydroxyl Groups and Carboxylic Acid: Selective protection of the C-3 and C-7 hydroxyl groups and esterification of the C-24 carboxylic acid of cholic acid.

-

Deoxygenation of the C-12 Hydroxyl Group: Removal of the unprotected C-12 hydroxyl group to form the chenodeoxycholate backbone.

-

Oxidation of the C-3 Hydroxyl Group: Conversion of the C-3 hydroxyl group to a ketone to enable the introduction of the polyamine side chain.

-

Side Chain Elongation and Hydroxylation: Modification of the C-24 ester to introduce a hydroxyl group at the C-24 position of an elongated side chain.

-

Reductive Amination at C-3: Conjugation of spermidine to the C-3 position of the steroid core.

-

Sulfation of the C-24 Hydroxyl Group: Introduction of the sulfate group at the C-24 position.

-

Deprotection: Removal of all protecting groups to yield the final product, this compound.

Experimental Protocols

Stage 1: Selective Protection of Cholic Acid

Objective: To selectively protect the C-3 and C-7 hydroxyl groups and the C-24 carboxylic acid of cholic acid, leaving the C-12 hydroxyl group free for deoxygenation.

Protocol 1: Methyl 3α,7α-diacetyl-12α-hydroxy-5β-cholan-24-oate Synthesis

-

Esterification: Dissolve cholic acid in methanol and add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4 hours. After cooling, the product, methyl cholate, will crystallize. Filter the crystals and wash with cold methanol.

-

Selective Acylation: Dissolve the methyl cholate in pyridine and cool to 0°C. Add acetic anhydride dropwise while maintaining the temperature. The reactivity of the hydroxyl groups is C3 > C12 > C7, allowing for selective acylation by controlling the stoichiometry of the acylating agent.[3][4] Allow the reaction to proceed at room temperature for 12-16 hours.

-

Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain methyl 3α,7α-diacetyl-12α-hydroxy-5β-cholan-24-oate.

| Step | Reactants | Reagents | Solvent | Conditions | Estimated Yield |

| 1.1 | Cholic Acid | Methanol, H₂SO₄ (cat.) | Methanol | Reflux, 4h | >95% |

| 1.2 | Methyl Cholate | Acetic Anhydride, Pyridine | Pyridine | 0°C to RT, 12-16h | 80-90% |

Stage 2: Deoxygenation of the C-12 Hydroxyl Group

Objective: To remove the C-12 hydroxyl group using a Barton-McCombie deoxygenation reaction.[5][6]

Protocol 2: Synthesis of Methyl 3α,7α-diacetyl-5β-cholan-24-oate

-

Thioacylation: Dissolve the product from Protocol 1 in anhydrous toluene. Add N,N'-thiocarbonyldiimidazole and a catalytic amount of 4-dimethylaminopyridine (DMAP). Heat the mixture at 80°C for 2 hours.

-

Radical Deoxygenation: To the same reaction vessel, add tributyltin hydride (Bu₃SnH) and a radical initiator such as azobisisobutyronitrile (AIBN). Reflux the mixture for 4 hours.[5][6]

-

Purification: Cool the reaction mixture and remove the toluene under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to remove the tin byproducts and isolate the deoxygenated product.

| Step | Reactant | Reagents | Solvent | Conditions | Estimated Yield |

| 2.1 | Methyl 3α,7α-diacetyl-12α-hydroxy-5β-cholan-24-oate | N,N'-Thiocarbonyldiimidazole, DMAP | Toluene | 80°C, 2h | 70-80% |

| 2.2 | Thioacylated Intermediate | Tributyltin Hydride, AIBN | Toluene | Reflux, 4h |

Stage 3: Oxidation of the C-3 Hydroxyl Group

Objective: To selectively oxidize the C-3 hydroxyl group to a ketone.

Protocol 3: Synthesis of Methyl 7α-acetyl-3-oxo-5β-cholan-24-oate

-

Selective Deprotection: Dissolve the product from Protocol 2 in a mixture of methanol and hydrochloric acid to selectively remove the more labile C-3 acetyl group.

-

Oxidation: Dissolve the resulting mono-acetylated compound in dichloromethane. Add pyridinium chlorochromate (PCC) or another suitable oxidizing agent and stir at room temperature until the starting material is consumed (monitored by TLC).

-

Purification: Filter the reaction mixture through a pad of silica gel to remove the chromium salts. Concentrate the filtrate and purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient).

| Step | Reactant | Reagents | Solvent | Conditions | Estimated Yield |

| 3.1 | Methyl 3α,7α-diacetyl-5β-cholan-24-oate | Methanol, HCl | Methanol | RT, 2-4h | 85-95% |

| 3.2 | Methyl 3α-hydroxy-7α-acetyl-5β-cholan-24-oate | PCC | Dichloromethane | RT, 2-3h | 80-90% |

Stage 4: Side Chain Elongation and Hydroxylation

Objective: To convert the C-24 ester to a 24-hydroxylated side chain. This is a multi-step process.

Protocol 4: Synthesis of 7α-hydroxy-3-oxo-5β-cholestan-24-ol

This stage involves several steps, including reduction of the ester to an alcohol, oxidation to an aldehyde, a Wittig reaction to extend the carbon chain, and then stereoselective hydroxylation. Detailed protocols for each of these transformations can be adapted from standard organic chemistry procedures. The overall yield for this multi-step sequence is typically in the range of 30-40%.

Stage 5: Reductive Amination at C-3

Objective: To introduce the spermidine moiety at the C-3 position.

Protocol 5: Synthesis of a Protected this compound Precursor

-

Amine Protection: Protect the primary and secondary amine groups of spermidine, for example, with Boc (tert-butyloxycarbonyl) groups.

-

Reductive Amination: Dissolve the 3-keto steroid from the previous stage and the protected spermidine in a suitable solvent such as 1,2-dichloroethane. Add a reducing agent like sodium triacetoxyborohydride (STAB) and a catalytic amount of acetic acid. Stir the reaction at room temperature for 24 hours.[7]

-

Purification: Quench the reaction with saturated aqueous NaHCO₃ and extract the product with dichloromethane. Dry the organic layer and concentrate. Purify the product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient).

| Step | Reactants | Reagents | Solvent | Conditions | Estimated Yield |

| 5.1 | 7α-hydroxy-3-oxo-5β-cholestan-24-ol, Protected Spermidine | Sodium Triacetoxyborohydride, Acetic Acid | 1,2-Dichloroethane | RT, 24h | 60-70% |

Stage 6: Sulfation of the C-24 Hydroxyl Group

Objective: To introduce the sulfate group at the C-24 position.

Protocol 6: Synthesis of a Fully Protected this compound

-

Sulfation: Dissolve the product from Protocol 5 in anhydrous pyridine and cool to 0°C. Add sulfur trioxide pyridine complex (SO₃·py) and stir the reaction at room temperature for 4-6 hours.[8][9]

-

Purification: Quench the reaction by adding methanol and then water. Extract the product with an organic solvent. Purify by column chromatography.

| Step | Reactant | Reagents | Solvent | Conditions | Estimated Yield |

| 6.1 | Protected this compound Precursor (C-24 alcohol) | Sulfur Trioxide Pyridine Complex | Pyridine | 0°C to RT, 4-6h | 70-80% |

Stage 7: Deprotection

Objective: To remove all protecting groups to yield this compound.

Protocol 7: Synthesis of this compound

-

Deprotection: Treat the fully protected this compound with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane, to remove the Boc groups from the spermidine moiety and any other acid-labile protecting groups.

-

Purification: After the reaction is complete, neutralize the mixture and purify the final product. Purification of the final this compound product can be challenging due to its amphiphilic nature. Reversed-phase high-performance liquid chromatography (RP-HPLC) is often the method of choice.[10][11]

| Step | Reactant | Reagents | Solvent | Conditions | Estimated Yield |

| 7.1 | Fully Protected this compound | Trifluoroacetic Acid | Dichloromethane | RT, 1-2h | 80-90% |

Visualization of the Synthetic Workflow and Biological Action

Synthetic Workflow

The multi-step synthesis of this compound from cholic acid is a complex process involving several key transformations and intermediates.

Caption: Synthetic workflow for this compound from cholic acid.

Anti-Angiogenic Signaling Pathway of this compound

This compound exerts its anti-angiogenic effects by interacting with the endothelial cell membrane and modulating intracellular signaling pathways. A key mechanism involves the inhibition of the Na+/H+ exchanger 3 (NHE3), which disrupts the cellular response to pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).

References

- 1. This compound and Its Aminosterol Derivatives: Overview of Biological Effects and Mechanisms of Action of Compounds with Multiple Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Selective acylation of cholic acid derivatives with multiple methacrylate groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]

- 7. Highly functionalized 1,2-diamino compounds through reductive amination of amino acid-derived β-keto esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and characterization of bacterial cellulose sulfates using a SO₃/pyridine complex in DMAc/LiCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative analysis of this compound, a self-ionization-suppressing aminosterol sulfate, in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An improved RP-HPLC method for simultaneous analyses of squalene and cholesterol especially in aquatic foods - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: HUVEC Tube Formation Assay for Determining the Antiangiogenic Effects of Squalamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[1][2] The inhibition of angiogenesis is a key therapeutic strategy in cancer drug discovery.[1] Squalamine, a naturally occurring aminosterol, has demonstrated potent antiangiogenic properties by inhibiting the proliferation and migration of endothelial cells stimulated by various growth factors.[3][4] This document provides a detailed protocol for utilizing the Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay to evaluate the antiangiogenic efficacy of this compound. This in vitro assay is a well-established method to model the later stages of angiogenesis, where endothelial cells form three-dimensional capillary-like structures.[1][5]

Principle of the Assay

When cultured on a basement membrane-like matrix, such as Matrigel®, endothelial cells like HUVECs will differentiate and form a network of tube-like structures, mimicking the process of angiogenesis.[5][6] The antiangiogenic potential of a compound like this compound can be quantified by its ability to disrupt or inhibit the formation of these tubular networks.[7][8] Parameters such as tube length, the number of branch points, and the total tube area are measured to assess the extent of angiogenesis inhibition.[9][10]

Data Presentation: Quantitative Analysis of this compound's Antiangiogenic Effects

The following table summarizes typical quantitative data obtained from a HUVEC tube formation assay evaluating the effects of this compound. Data is generally presented as a mean ± standard deviation, and statistical significance is determined by comparing treated groups to the VEGF control.

| Treatment Group | Total Tube Length (µm) | Number of Branch Points | Total Tube Area (µm²) |

| Control (Vehicle) | 1500 ± 210 | 15 ± 4 | 12000 ± 1500 |

| VEGF (50 ng/ml) | 8500 ± 750 | 95 ± 12 | 98000 ± 8700 |

| VEGF + this compound (1 µM) | 2500 ± 320 | 25 ± 6 | 28000 ± 3100 |

| This compound (1 µM) | 1450 ± 190 | 14 ± 3 | 11500 ± 1400 |

Note: The data presented in this table are representative examples and may vary depending on experimental conditions.

Experimental Protocols

This section provides a detailed methodology for performing the HUVEC tube formation assay to assess the antiangiogenic effects of this compound.

Materials

-

Primary Human Umbilical Vein Endothelial Cells (HUVECs)[1]

-

Endothelial Cell Growth Medium (e.g., Medium 200PRF with Low Serum Growth Supplement - LSGS)[1]

-

Growth factor-reduced Matrigel® or similar basement membrane matrix[1]

-

This compound

-

Vascular Endothelial Growth Factor (VEGF)[4]

-

96-well tissue culture plates[1]

-

Phosphate Buffered Saline (PBS)

-

Trypsin/EDTA solution[11]

-

Cell-permeable fluorescent dye (e.g., Calcein AM) for visualization[1]

-

Inverted microscope with a camera (light or fluorescence)[1]

-

Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)[4]

Methods

1. Preparation of HUVECs 1.1. Culture HUVECs in T75 flasks using Endothelial Cell Growth Medium.[1] Maintain the cells in a humidified incubator at 37°C with 5% CO2. 1.2. Passage the cells when they reach 80-90% confluency.[1] Use low passage number cells (passage 2-5) for optimal results.[12] 1.3. On the day of the experiment, harvest the cells using Trypsin/EDTA, neutralize with growth medium, and centrifuge to obtain a cell pellet.[1][11] 1.4. Resuspend the cells in a serum-free or low-serum medium for the assay.[4] Perform a cell count to determine the cell concentration.

2. Coating of 96-Well Plate with Matrigel® 2.1. Thaw the growth factor-reduced Matrigel® overnight at 4°C.[1] 2.2. Pre-chill a 96-well plate and pipette tips at -20°C for at least 30 minutes.[1] 2.3. On a cold surface, carefully add 50 µL of Matrigel® to each well of the pre-chilled 96-well plate.[1] Avoid introducing air bubbles.[13] 2.4. Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.[12]

3. Cell Seeding and Treatment 3.1. Prepare a HUVEC suspension at a concentration of 1-2 x 10^5 cells/mL in the appropriate medium.[1] 3.2. Prepare treatment solutions:

- Vehicle control (medium only)

- VEGF control (e.g., 50 ng/mL)[4]

- VEGF + this compound (at desired concentrations, e.g., 1 µM)[4][8]

- This compound alone (to test for direct effects on tube formation) 3.3. Add 100 µL of the HUVEC suspension to each well of the Matrigel®-coated plate, resulting in 1-2 x 10^4 cells per well.[1] 3.4. Immediately add the treatment solutions to the respective wells.

4. Incubation and Visualization 4.1. Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.[1] The optimal incubation time should be determined empirically, but robust tube formation is typically observed within this timeframe.[6] 4.2. For visualization, you can either use phase-contrast microscopy or stain the cells with a fluorescent dye like Calcein AM.[1][6] 4.3. To stain with Calcein AM, carefully remove the culture medium and add the Calcein AM solution to each well. Incubate for 30 minutes at 37°C.[1] 4.4. Gently wash the wells with PBS and replace with fresh medium.[10] 4.5. Capture images of the tube networks using an inverted microscope.

5. Quantitative Analysis 5.1. Use image analysis software to quantify the tube formation. 5.2. Measure parameters such as the total tube length, the number of branch points (nodes), and the total area covered by the tubes.[9][10] 5.3. Compare the results from the this compound-treated groups to the VEGF-stimulated control to determine the percentage of inhibition.

Mandatory Visualizations

Caption: Experimental workflow for the HUVEC tube formation assay.

Caption: this compound's antiangiogenic signaling pathway in endothelial cells.

Mechanism of Action of this compound

This compound exerts its antiangiogenic effects through a multi-faceted mechanism. It is understood to attach to cell membranes and interact with intracellular targets.[3][7][8] A key action of this compound is its ability to inhibit the Na+/H+ exchanger isoform NHE3 and interact with calmodulin.[3][7] This disruption of normal cellular processes leads to the blockade of downstream signaling pathways activated by pro-angiogenic factors like VEGF.[3][7] Specifically, this compound has been shown to inhibit the phosphorylation of key signaling kinases such as Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK).[3][4] The inhibition of these pathways ultimately disrupts endothelial cell proliferation, migration, and the cytoskeletal rearrangements necessary for tube formation, thereby blocking angiogenesis.[3][4][8]

References

- 1. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. [PDF] Squalamines in Blockade of Tumor-Associated Angiogenesis and Cancer Progression | Semantic Scholar [semanticscholar.org]

- 3. escholarship.org [escholarship.org]

- 4. This compound blocks tumor-associated angiogenesis and growth of human breast cancer cells with or without HER-2/neu overexpression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ibidi.com [ibidi.com]

- 6. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Squalamines in Blockade of Tumor-Associated Angiogenesis and Cancer Progression [escholarship.org]

- 8. Squalamines in Blockade of Tumor-Associated Angiogenesis and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. promocell.com [promocell.com]

- 11. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 12. corning.com [corning.com]

- 13. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]

Application Notes and Protocols for Cell-Based Screening of Squalamine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Squalamine is a naturally occurring aminosterol isolated from the dogfish shark (Squalus acanthias) that has demonstrated potent anti-angiogenic properties.[1][2] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[3][4] this compound exerts its effects by inhibiting the proliferation and migration of endothelial cells, which are stimulated by various mitogens like Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).[1][5][6] The mechanism involves disrupting downstream signaling pathways crucial for angiogenesis.[1][7]

Due to its therapeutic potential, numerous synthetic derivatives of this compound have been developed to enhance efficacy and drug-like properties.[8][9][10] Effective screening of these derivatives requires robust and reproducible cell-based assays that can quantify their anti-angiogenic activity.

This document provides detailed protocols for a panel of key cell-based assays designed to screen and characterize this compound derivatives:

-

Cell Viability/Cytotoxicity Assay: To determine the direct cytotoxic effects of the compounds on endothelial cells.

-

Endothelial Cell Migration Assay: To assess the inhibition of endothelial cell motility, a crucial step in angiogenesis.

-

In Vitro Angiogenesis (Tube Formation) Assay: To evaluate the ability of compounds to disrupt the formation of capillary-like structures by endothelial cells.

Anti-Angiogenic Signaling Pathway of this compound

This compound's anti-angiogenic effect is largely attributed to its ability to interfere with VEGF-induced signaling cascades in endothelial cells. Upon binding to its receptor (VEGFR), VEGF initiates a signaling cascade that promotes cell proliferation, migration, and survival. This compound has been shown to block the phosphorylation of Focal Adhesion Kinase (FAK) and suppress the activation of the MAP Kinase (MAPK) pathway, thereby inhibiting the cellular processes required for new blood vessel formation.[1][11]

Recommended Experimental Workflow

A tiered screening approach is recommended to efficiently identify promising this compound derivatives. The workflow begins with a primary screen for cytotoxicity to eliminate non-specific toxic compounds, followed by secondary functional assays for anti-migratory and anti-angiogenic effects.

Data Presentation: Comparative Activity of this compound Derivatives

The following table provides a template for summarizing quantitative data from the screening assays. Efficacy is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of the measured biological activity.

| Compound | Cytotoxicity IC50 (µM) on HUVECs | Migration Inhibition IC50 (µM) | Tube Formation Inhibition IC50 (µM) |

| This compound (Reference) | >50 | 0.8 - 3.2[11][12] | ~0.5[13] |

| Derivative A | [Insert Data] | [Insert Data] | [Insert Data] |

| Derivative B | [Insert Data] | [Insert Data] | [Insert Data] |

| Derivative C | [Insert Data] | [Insert Data] | [Insert Data] |

| Vehicle Control (e.g., DMSO) | N/A | N/A | N/A |

HUVECs: Human Umbilical Vein Endothelial Cells. N/A: Not Applicable.

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Method)

Principle: This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[14] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[15][16] The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

HUVECs or other relevant endothelial cells

-

Complete endothelial cell growth medium

-

96-well cell culture plates

-

This compound derivatives (stock solutions in an appropriate solvent, e.g., water or DMSO)

-

MTT solution: 5 mg/mL in sterile PBS, filtered[15]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[14]

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.[15]

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells for "cells only" (positive control) and "medium only" (background control).

-

Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[14][17]

-

Formazan Solubilization: Carefully aspirate the medium. Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[14][16]

-

Absorbance Measurement: Read the absorbance at 570 nm using a multi-well spectrophotometer.[15]

Data Analysis:

-

Subtract the average absorbance of the "medium only" wells from all other readings.

-

Calculate cell viability as a percentage relative to the untreated control cells: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Endothelial Cell Migration Assay (Transwell Method)

Principle: This assay, also known as a Boyden chamber assay, measures the chemotactic response of cells. Endothelial cells are seeded in the upper chamber of a permeable insert and migrate through the pores towards a chemoattractant (e.g., serum or VEGF) in the lower chamber.[18][19] Anti-migratory compounds will reduce the number of cells that reach the lower surface of the membrane.

Materials:

-

HUVECs

-

24-well plates with cell culture inserts (e.g., 8 µm pore size)

-

Endothelial cell basal medium (serum-free) and complete growth medium (with serum/growth factors)

-

This compound derivatives

-

Cotton swabs

-

Fixation solution: Cold methanol or 4% paraformaldehyde

-

Staining solution: 0.5% Crystal Violet in 20% methanol[18]

-

Inverted microscope

Procedure:

-

Plate Preparation: Add 600-750 µL of complete growth medium (chemoattractant) to the lower wells of the 24-well plate.[18][20]

-

Cell Preparation: Harvest HUVECs and resuspend them in serum-free basal medium at a concentration of 1 x 10⁵ cells/mL.[18]

-

Treatment: In a separate tube, mix the cell suspension with various concentrations of the this compound derivatives.

-

Cell Seeding: Add 500 µL of the cell/compound mixture (containing 5 x 10⁴ cells) into the upper chamber of each insert.[18]

-

Incubation: Incubate the plate for 4-24 hours at 37°C, 5% CO₂.[3][20]

-

Removal of Non-migrated Cells: After incubation, carefully remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.[20]

-

Fixation and Staining:

-

Fix the migrated cells on the bottom of the membrane by immersing the insert in cold methanol for 20 minutes.[18]

-

Allow the membrane to air dry.

-

Stain the cells by immersing the insert in Crystal Violet solution for 20 minutes.[18]

-

Wash the insert thoroughly with distilled water to remove excess stain.

-

-

Imaging and Quantification:

-

Allow the insert to dry completely.

-

Using an inverted microscope, count the number of stained (migrated) cells in several random fields of view for each membrane.

-

Alternatively, the stain can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance can be read on a plate reader.

-

Data Analysis:

-

Calculate the average number of migrated cells per field for each condition.

-

Express migration as a percentage of the untreated control.

-

Plot the percentage of migration inhibition against compound concentration to determine the IC50 value.

Protocol 3: In Vitro Angiogenesis (Endothelial Tube Formation) Assay

Principle: This assay is a widely used model for studying angiogenesis in vitro.[3][21] When plated on a basement membrane extract (BME) like Matrigel™, endothelial cells will rapidly align and form three-dimensional capillary-like structures (tubes).[22][23] Anti-angiogenic compounds inhibit or disrupt this process.

Materials:

-

HUVECs (early passage, P2-P5, is recommended)[21]

-

Basement Membrane Extract (BME), such as Matrigel™ or Geltrex™[4]

-

Pre-chilled 96-well plate

-

Endothelial cell basal medium

-

This compound derivatives

-

Calcein AM (optional, for fluorescent visualization)[22]

-

Inverted microscope with a camera

Procedure:

-

BME Coating: Thaw the BME on ice overnight at 4°C. Using pre-chilled pipette tips, add 50-100 µL of BME to each well of a pre-chilled 96-well plate.[3][4] Ensure the entire bottom of the well is covered.

-

Gelling: Incubate the plate at 37°C, 5% CO₂ for at least 30-60 minutes to allow the BME to solidify.[3]

-

Cell Preparation: Harvest HUVECs and resuspend them in basal medium containing the desired concentrations of this compound derivatives.

-

Cell Seeding: Seed 1.0 - 1.5 x 10⁴ cells in 100 µL of the cell/compound suspension onto the surface of the solidified BME.[3][21] Be careful not to disturb the gel layer.

-

Incubation: Incubate the plate at 37°C, 5% CO₂ for 4-18 hours. Monitor tube formation periodically under a microscope.[1]

-

Imaging: Capture images of the tube network in each well using an inverted microscope.

Data Analysis:

-

Quantify the extent of tube formation. This can be done manually or using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

-

Common parameters for quantification include:

-

Total tube length

-

Number of nodes/junctions

-

Number of branches

-

-

Calculate the percentage of inhibition for each parameter relative to the untreated control.

-

Plot the percentage of inhibition against compound concentration to determine the IC50 value.

References

- 1. Squalamines in Blockade of Tumor-Associated Angiogenesis and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound inhibits angiogenesis and solid tumor growth in vivo and perturbs embryonic vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. This compound and Its Derivatives Modulate the Aggregation of Amyloid-β and α-Synuclein and Suppress the Toxicity of Their Oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. This compound blocks tumor-associated angiogenesis and growth of human breast cancer cells with or without HER-2/neu overexpression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound and Its Aminosterol Derivatives: Overview of Biological Effects and Mechanisms of Action of Compounds with Multiple Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. | BioWorld [bioworld.com]

- 14. broadpharm.com [broadpharm.com]

- 15. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 19. protocols.io [protocols.io]

- 20. pharm.ucsf.edu [pharm.ucsf.edu]

- 21. promocell.com [promocell.com]

- 22. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [en.bio-protocol.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Squalamine Dosage for In Vivo Mouse Models

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing squalamine dosage in in vivo mouse models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in an anti-angiogenesis mouse model?

A1: A common starting point for anti-angiogenesis studies in mice is in the range of 1-10 mg/kg/day.[1][2] For example, in a mouse model of oxygen-induced retinopathy, a single dose as low as 1 mg/kg was shown to be effective.[3] However, doses up to 25 mg/kg for 5 days have also been used.[1][4] The optimal dose will depend on the specific tumor model and the endpoint being measured.

Q2: What are the recommended administration routes for this compound in mice?

A2: this compound can be administered via several routes, including subcutaneous (s.c.), intraperitoneal (i.p.), intravenous (i.v.), and topical application.[1][4][5][6] The choice of administration route will depend on the experimental design, the target tissue, and the desired pharmacokinetic profile. For systemic effects, such as in cancer models, i.p. and s.c. injections are frequently used.[1][5]

Q3: How frequently should this compound be administered in a typical anti-cancer study?

A3: Daily administration is common in many preclinical anti-cancer studies.[1][7] For instance, studies have used daily doses of 10 or 20 mg/kg/day.[7] In some combination therapy studies, this compound was administered for a cycle of days (e.g., days 1-5 and 8-9) followed by a rest period.[8]

Q4: What is the mechanism of action of this compound?

A4: this compound is a broad-spectrum aminosterol with anti-angiogenic, anti-infective, and antiviral properties.[1][5][7] Its primary mechanism of action involves attaching to cell membranes, particularly the inner leaflet, and displacing electrostatically bound proteins.[7][9][10] This disrupts several downstream signaling pathways, including the VEGF-induced activation of p44/p42 MAP kinase and FAK, which are crucial for endothelial cell proliferation and migration.[7][11] It also inhibits the Na+/H+ exchanger isoform NHE3.[7][9]

Q5: Is this compound cytotoxic to cancer cells?

A5: this compound itself is generally not directly cytotoxic to tumor cells.[7][12] Its anti-tumor effects are primarily attributed to its anti-angiogenic properties, which restrict the tumor's blood supply.[7][9] However, it has been shown to enhance the efficacy of cytotoxic chemotherapies like cisplatin and paclitaxel.[7][8][13]

Troubleshooting Guide

Q1: I am observing signs of toxicity (e.g., weight loss, lethargy) in my mice after this compound administration. What should I do?

A1: Toxicity can be dose-dependent. If you observe adverse effects, consider the following:

-

Dose Reduction: Lower the dose of this compound. Studies have shown efficacy at doses as low as 1-2 mg/kg/day.[1][2]

-

Vehicle Control: Ensure that the vehicle used to dissolve this compound is not causing the toxicity. A common vehicle is 5% dextrose.[5]

-

Monitor Liver Enzymes: In clinical trials, elevated hepatic transaminases and hyperbilirubinemia were the main dose-limiting toxicities, although these effects were often transient and reversible.[7] If possible, monitor liver function in your mice.

-

Administration Route: Consider switching to a different administration route that may have a better toxicity profile.

Q2: My this compound treatment is not showing a significant anti-tumor effect. What could be the reason?

A2: Several factors could contribute to a lack of efficacy:

-

Suboptimal Dosage: The dose might be too low. While starting with a lower dose is recommended to assess toxicity, you may need to escalate the dose to see a therapeutic effect. Doses up to 40 mg/kg have been used in some models.[7]

-

Tumor Model Resistance: Some tumor models may be less responsive to anti-angiogenic therapy alone.[7]

-

Combination Therapy: this compound is often more effective when used in combination with chemotherapy or radiation therapy.[7][13] Consider a combination approach to enhance the anti-tumor response.

-

Treatment Schedule: The frequency and duration of treatment may need optimization. Continuous daily administration during the tumor growth phase is often necessary.

Q3: I am having trouble dissolving this compound for injection. What is the recommended procedure?

A3: this compound is typically used as a salt, such as this compound lactate, which is water-soluble.[5] For in vivo dosing, a common practice is to dissolve it in a sterile, buffered solution like 5% dextrose at a slightly acidic pH (e.g., pH 7.4 with 40 mM sodium phosphate).[5] Ensure the solution is clear and free of particulates before injection.

Data Presentation

Table 1: this compound Dosages in Anti-Cancer Mouse Models

| Mouse Model | Cancer Type | This compound Dosage | Administration Route | Frequency | Reference(s) |

| Nude mice | MX-1 Breast Xenografts | 10 or 20 mg/kg/day | Not specified | Daily | [7] |

| Nude mice | MV-522 Lung Tumor | 20 mg/kg/day | Not specified | Days 1-5 and 8-9 | [8] |

| Nude mice | SD Human Neuroblastoma | 10 mg/kg/day | Not specified | Daily | [1] |

| Nude mice | Ovarian Cancer Xenografts | 2 mg/kg | Not specified | Days 1-10 | [1][4] |

| Nude mice | MCF-7 Breast Tumor | 2 mg/kg | Not specified | Daily | [1] |

Table 2: this compound Dosages in Other In Vivo Mouse Models

| Mouse Model | Application | This compound Dosage | Administration Route | Frequency | Reference(s) |

| C57BL6 mice | Oxygen-Induced Retinopathy | 1-25 mg/kg | Subcutaneous (s.c.) | Single dose or daily for 5 days | [1][3][4] |

| BALB/c mice | Murine Cytomegalovirus (MCMV) | 10 mg/kg | i.p. or s.c. | Daily for 7 days | [5] |

| Mice | Chronic P. aeruginosa Lung Infection | 6 mg/kg | Inhaled | Per administration | [1][4] |

| Mice | S. aureus Skin Decolonization | 1% in cream | Topical | Single dose | [4][6] |

Experimental Protocols

Protocol 1: General In Vivo Anti-Tumor Efficacy Study

-

Animal Model: Use immunodeficient mice (e.g., nu/nu or SCID) for xenograft models.

-